An In-depth Technical Guide to the Structural Analysis and Conformation of 4-Aminobut-2-yn-1-ol
An In-depth Technical Guide to the Structural Analysis and Conformation of 4-Aminobut-2-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Aminobut-2-yn-1-ol is a bifunctional molecule of significant interest in medicinal chemistry and drug development due to its structural motifs—a primary amine, a hydroxyl group, and a rigid alkyne linker. These features offer the potential for diverse chemical interactions and specific spatial orientations critical for molecular recognition and biological activity. Understanding the conformational landscape of this molecule is paramount for designing novel therapeutics with improved efficacy and selectivity. This guide provides a comprehensive technical overview of the structural analysis and conformational preferences of 4-Aminobut-2-yn-1-ol, integrating theoretical principles with established experimental and computational methodologies. While specific experimental data for this molecule is not extensively available in public literature, this document outlines a robust framework for its complete structural characterization, serving as a blueprint for future research.
Introduction: The Structural Significance of 4-Aminobut-2-yn-1-ol
4-Aminobut-2-yn-1-ol, with the chemical formula C₄H₇NO, possesses a unique combination of functional groups that impart a distinct chemical character.[1] The primary amino group and the hydroxyl group can act as both hydrogen bond donors and acceptors, facilitating a wide range of intermolecular interactions with biological targets. The central carbon-carbon triple bond introduces rigidity, constraining the molecular backbone and influencing the spatial disposition of the terminal functional groups. This structural rigidity is a desirable feature in drug design, as it can reduce the entropic penalty upon binding to a receptor.
The conformational flexibility of 4-Aminobut-2-yn-1-ol arises from the rotation around the C1-C2 and C3-C4 single bonds. The relative orientation of the amino and hydroxyl groups is a key determinant of the molecule's overall shape and its ability to engage in intramolecular hydrogen bonding. Such intramolecular interactions can significantly influence the molecule's preferred conformation in different environments and, consequently, its pharmacokinetic and pharmacodynamic properties.
Molecular Structure and Key Physicochemical Properties
The fundamental properties of 4-Aminobut-2-yn-1-ol are summarized below.
| Property | Value | Source |
| Molecular Formula | C₄H₇NO | PubChem CID: 12707110[1] |
| IUPAC Name | 4-aminobut-2-yn-1-ol | PubChem CID: 12707110[1] |
| CAS Number | 63200-68-0 | PubChem CID: 12707110[1] |
| Molecular Weight | 85.10 g/mol | PubChem CID: 12707110[1] |
| SMILES | C(C#CCO)N | PubChem CID: 12707110[1] |
Conformational Analysis: Theoretical Framework
The conformational landscape of 4-Aminobut-2-yn-1-ol is primarily dictated by the rotation around the C-C and C-O single bonds. The key dihedral angles that define the conformation are:
-
τ₁ (H-O-C1-C2): Defines the orientation of the hydroxyl hydrogen.
-
τ₂ (O-C1-C2-C3): Defines the position of the hydroxyl group relative to the alkyne backbone.
-
τ₃ (C2-C3-C4-N): Defines the position of the amino group relative to the alkyne backbone.
-
τ₄ (C3-C4-N-H): Defines the orientation of the amino hydrogens.
The interplay of steric hindrance and potential intramolecular hydrogen bonding between the amino and hydroxyl groups will govern the energetically preferred conformations.
Potential Conformers and Intramolecular Hydrogen Bonding
Several staggered and eclipsed conformations are theoretically possible. However, the most stable conformers are likely to be those that are stabilized by an intramolecular hydrogen bond. This can occur between the hydroxyl proton and the nitrogen lone pair (O-H···N) or between an amino proton and the oxygen lone pair (N-H···O). The linear geometry of the alkyne group places the terminal functional groups in a spatial arrangement that could favor the formation of a cyclic-like structure through hydrogen bonding.
Caption: Potential intramolecular hydrogen-bonded conformers of 4-Aminobut-2-yn-1-ol.
Experimental Methodologies for Structural Elucidation
A multi-pronged approach combining various spectroscopic techniques is essential for a thorough structural analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity and conformational preferences of molecules in solution.
-
¹H NMR: The proton NMR spectrum will provide information about the chemical environment of each proton. Key signals to analyze would be the chemical shifts and coupling constants of the methylene protons adjacent to the amino and hydroxyl groups.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments. The chemical shifts of the sp-hybridized carbons of the alkyne will be characteristic.
-
2D NMR Techniques:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm the connectivity of the carbon backbone.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, further confirming the molecular structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is crucial for conformational analysis. Through-space correlations between protons that are close in space, but not necessarily close in terms of bond connectivity, can provide evidence for specific conformers, including those stabilized by intramolecular hydrogen bonds.
-
Hypothetical ¹H NMR Data:
| Proton | Chemical Shift (ppm, hypothetical) | Multiplicity |
| H-1 (CH₂) | ~4.2 | t |
| H-4 (CH₂) | ~3.4 | t |
| -OH | variable | s |
| -NH₂ | variable | s |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of 4-Aminobut-2-yn-1-ol in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
-
Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Data Processing and Analysis: Process the raw data using appropriate software. Analyze the chemical shifts, coupling constants, and cross-peaks to assign all signals and deduce the conformational preferences.
Infrared (IR) Spectroscopy
IR spectroscopy can provide evidence for intramolecular hydrogen bonding. In a non-polar solvent, the presence of a broad O-H stretching band at a lower frequency (e.g., ~3400-3500 cm⁻¹) compared to the sharp "free" O-H stretch (~3600 cm⁻¹) would suggest hydrogen bonding.
Computational Modeling of Conformational Landscape
Computational chemistry provides a powerful means to explore the potential energy surface of a molecule and identify its stable conformers.
Density Functional Theory (DFT) Calculations
DFT calculations are well-suited for predicting the geometries and relative energies of different conformers.
Computational Protocol: DFT Analysis
-
Initial Structure Generation: Generate a series of initial guess structures corresponding to different rotamers around the key dihedral angles.
-
Geometry Optimization: Perform geometry optimizations for each initial structure using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) or larger).
-
Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermodynamic data (e.g., zero-point vibrational energies, enthalpies, and Gibbs free energies).
-
Conformational Energy Profile: Plot the relative energies of the stable conformers to identify the global minimum and other low-energy structures.
Hypothetical DFT Results (Relative Energies):
| Conformer | Dihedral Angle (τ₃, C2-C3-C4-N) | Relative Energy (kcal/mol) |
| Anti | 180° | 0.00 |
| Gauche (+) | +60° | 0.85 |
| Gauche (-) | -60° | 0.85 |
| Eclipsed | 0° | 4.50 |
Molecular Dynamics (MD) Simulations
MD simulations can provide insights into the dynamic behavior of the molecule in solution, exploring a wider range of conformations over time.
Caption: A typical computational workflow for the conformational analysis of 4-Aminobut-2-yn-1-ol.
Implications for Drug Development
The conformational preferences of 4-Aminobut-2-yn-1-ol are of critical importance in a drug development context.
-
Pharmacophore Modeling: A detailed understanding of the low-energy conformers allows for the development of more accurate pharmacophore models, which describe the essential spatial arrangement of functional groups required for biological activity.
-
Structure-Activity Relationship (SAR) Studies: By understanding the preferred shapes of this and related molecules, medicinal chemists can design analogs with constrained conformations to probe the optimal geometry for receptor binding.
-
ADME Properties: The presence and strength of intramolecular hydrogen bonds can influence a molecule's lipophilicity and membrane permeability, which are key determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.
Conclusion
While a complete experimental and computational conformational analysis of 4-Aminobut-2-yn-1-ol is yet to be reported in the literature, this guide has outlined the key theoretical considerations and a robust framework of methodologies for its comprehensive structural elucidation. The interplay of the rigid alkyne backbone and the flexible terminal amino and hydroxyl groups, coupled with the potential for intramolecular hydrogen bonding, makes this a fascinating molecule from a structural perspective. A thorough understanding of its conformational landscape is a critical step towards unlocking its full potential in the design of novel and effective therapeutic agents.
